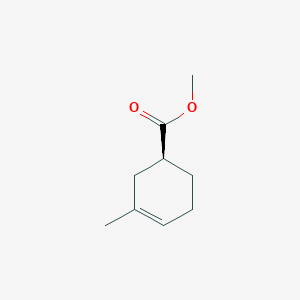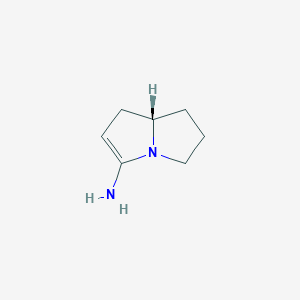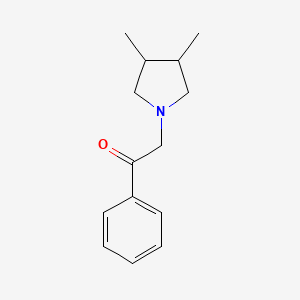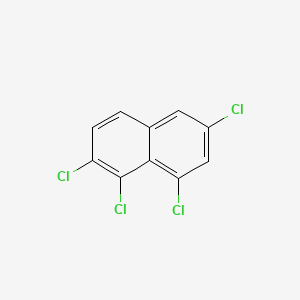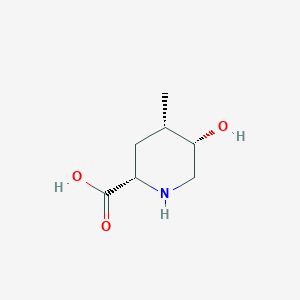![molecular formula C14H11N5O4 B13797725 4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid CAS No. 59082-04-1](/img/structure/B13797725.png)
4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is a chemical compound known for its significant role in various biological and chemical processes It is a derivative of pteridine and benzoic acid, and its structure includes an amino group, an oxo group, and a methoxy group attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid typically involves the reaction of pteridine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of pteridine-6-carboxylic acid, which is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .
化学反応の分析
Types of Reactions
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and osteoporosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of osteoclast activity in bone diseases .
類似化合物との比較
Similar Compounds
Folic Acid: Similar in structure but with different functional groups.
Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.
Pteroic Acid: Shares the pteridine core but differs in its side chains.
Uniqueness
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .
特性
CAS番号 |
59082-04-1 |
|---|---|
分子式 |
C14H11N5O4 |
分子量 |
313.27 g/mol |
IUPAC名 |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H11N5O4/c15-14-18-11-10(12(20)19-14)17-8(5-16-11)6-23-9-3-1-7(2-4-9)13(21)22/h1-5H,6H2,(H,21,22)(H3,15,16,18,19,20) |
InChIキー |
UFXDQTVHQVOABV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



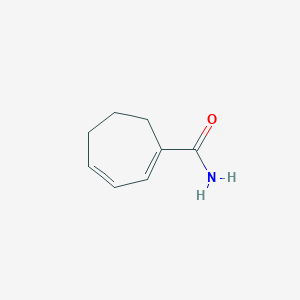
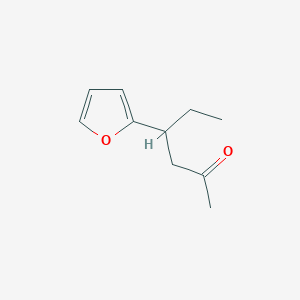
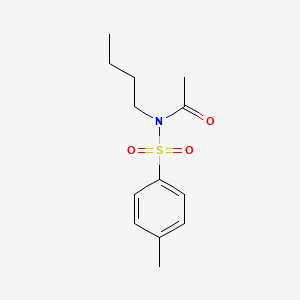
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)

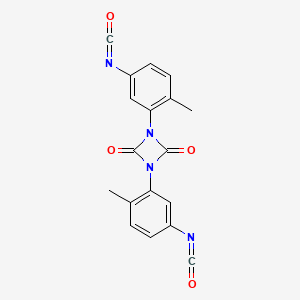
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)
